The Discovery and Synthesis of Niraxostat (Y-700): A Potent Xanthine Oxidoreductase Inhibitor
The Discovery and Synthesis of Niraxostat (Y-700): A Potent Xanthine Oxidoreductase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Niraxostat, also known as Y-700, is a potent, orally active, non-purine selective inhibitor of xanthine oxidoreductase (XOR). Developed for the potential treatment of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood and a primary contributor to gout, Niraxostat demonstrated significant promise in preclinical studies. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical data of Niraxostat. While the compound showed strong inhibitory activity and favorable pharmacokinetics in animal models, information regarding its progression into human clinical trials is not publicly available, suggesting a potential discontinuation of its clinical development.
Introduction
Hyperuricemia is a metabolic disorder defined by an excess of uric acid in the bloodstream, which can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout. The enzyme xanthine oxidoreductase (XOR) plays a crucial role in purine metabolism, catalyzing the final two steps in the formation of uric acid from hypoxanthine and xanthine. Inhibition of XOR is a key therapeutic strategy for managing hyperuricemia and gout. Niraxostat (Y-700) emerged as a promising candidate in this class of drugs due to its high potency and selectivity.
Chemical and Physical Properties
Niraxostat is chemically identified as 1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid. Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid |
| Synonyms | Y-700, Piraxostat |
| Molecular Formula | C₁₆H₁₇N₃O₃ |
| Molecular Weight | 299.32 g/mol |
| CAS Number | 206884-98-2 |
| Appearance | White to off-white solid |
Synthesis of Niraxostat (Y-700)
While a detailed, step-by-step synthesis protocol for Niraxostat has not been explicitly published, a plausible synthetic route can be constructed based on the synthesis of similar 1-phenyl-pyrazole-4-carboxylic acid derivatives. The proposed synthesis workflow is outlined below.
Mechanism of Action and Signaling Pathway
Niraxostat functions as a potent inhibitor of xanthine oxidoreductase (XOR), the enzyme responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid in the purine degradation pathway. By blocking this enzyme, Niraxostat effectively reduces the production of uric acid.
Preclinical Data
In Vitro Inhibitory Activity
Preclinical studies have demonstrated that Niraxostat is a highly potent inhibitor of bovine milk xanthine oxidoreductase. Steady-state kinetics revealed a mixed-type inhibition pattern.
| Parameter | Value (nM) | Reference |
| Ki | 0.6 | [1] |
| K'i | 3.2 | [1] |
Preclinical Pharmacokinetics in Rats
Oral administration of Niraxostat to rats showed good bioavailability and a dose-dependent reduction in plasma urate levels.[1]
| Dose (mg/kg) | Route | Tmax (h) | Cmax (µg/mL) | AUC₀-∞ (µg·h/mL) | t₁/₂ (h) | Bioavailability (%) |
| 0.3 | PO | 0.5 | 0.43 | 2.07 | 5.0 | - |
| 1 | PO | 0.3 | 1.80 | 7.01 | 3.2 | 84.1 |
| 3 | PO | 0.5 | 6.49 | 30.31 | 2.7 | - |
| 1 | IV | - | 3.97 | 8.34 | 2.5 | 100 |
Experimental Protocols
Xanthine Oxidase Inhibition Assay
The inhibitory activity of Niraxostat against xanthine oxidase can be determined spectrophotometrically by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
Protocol:
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Prepare a reaction mixture containing phosphate buffer (e.g., 50 mM, pH 7.5), the test compound (Niraxostat at various concentrations), and a solution of xanthine oxidase.
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Pre-incubate the mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
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Initiate the enzymatic reaction by adding a solution of xanthine.
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Immediately monitor the increase in absorbance at 295 nm over time using a spectrophotometer.
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The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.
Clinical Development Status
Despite the promising preclinical data for Niraxostat (Y-700), there is no publicly available information regarding the submission of an Investigational New Drug (IND) application or the initiation of human clinical trials. This lack of information suggests that the clinical development of Niraxostat may have been discontinued for undisclosed reasons.
Conclusion
Niraxostat (Y-700) is a potent, non-purine selective inhibitor of xanthine oxidoreductase with a mixed-type inhibition mechanism. Its strong in vitro inhibitory activity and favorable preclinical pharmacokinetic profile in rats highlighted its potential as a therapeutic agent for hyperuricemia and gout. However, the absence of publicly available data on its clinical development suggests that it did not progress to human trials. This technical guide provides a consolidated resource for researchers and professionals in drug development interested in the discovery and preclinical evaluation of xanthine oxidase inhibitors.
